N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C9H12N4OS |
|---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-4-ethyl-N-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C9H12N4OS/c1-3-7-8(15-12-11-7)9(14)13(2)6-4-5-10/h3-4,6H2,1-2H3 |
InChI Key |
ASYYDIVVNAZOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N(C)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with N-methyl-2-cyanoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the cyanoethyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanoethyl group may play a role in binding to active sites, while the thiadiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiadiazole carboxamides exhibit diverse bioactivities and physicochemical properties depending on substituent groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiadiazole Carboxamides
Research Findings and Data Tables
Table 2: Bioactivity Data for Selected Analogues
Table 3: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | 279.31 | 2.1 | Low |
| BTP2 | 430.32 | 4.5 | Very low |
| N-(2-chlorobenzyl) | 267.73 | 2.8 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
